molecular formula C12H10N2O4S B6415071 6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% CAS No. 1261959-17-4

6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%

Cat. No. B6415071
CAS RN: 1261959-17-4
M. Wt: 278.29 g/mol
InChI Key: ZIAJQTLMLURUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid (6-AMTPA) is an organic compound that has been studied for its potential applications in the fields of science, medicine, and technology. It is a synthetic compound that has a molecular formula of C10H10N2O4S and a molecular weight of 246.26 g/mol. 6-AMTPA has a melting point of 170-172 °C and is soluble in water, ethanol, and methanol. It is a white crystalline solid that is stable under normal conditions.

Scientific Research Applications

6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% has been studied for its potential applications in the fields of science, medicine, and technology. It has been used as a reagent in the synthesis of various compounds, such as antibiotics, anti-tumor agents, and anti-inflammatory agents. It has also been used in the synthesis of various polymers and materials, such as polyurethanes and polyethers. Additionally, 6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% has been used in the synthesis of organic semiconductors, fluorescent dyes, and organic light-emitting diodes (OLEDs).

Mechanism of Action

6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% has been found to have a variety of biological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, 6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are associated with inflammation. It has also been found to have antioxidant and anti-inflammatory properties, as well as to exert a protective effect against oxidative stress.
Biochemical and Physiological Effects
6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, 6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are associated with inflammation. It has also been found to have antioxidant and anti-inflammatory properties, as well as to exert a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% in laboratory experiments has several advantages. It is a stable compound that is soluble in water, ethanol, and methanol, making it easy to use in experiments. Additionally, it is a relatively inexpensive compound that can be synthesized in a relatively short amount of time. The main limitation of 6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% is that it is a synthetic compound, so it may not be as effective as natural compounds in certain experiments.

Future Directions

There are several potential future directions for research involving 6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%. These include further investigation into its potential applications in the fields of medicine and technology, such as its use in the synthesis of antibiotics, anti-tumor agents, and other therapeutic agents. Additionally, further research could be conducted into its potential use as an antioxidant and anti-inflammatory agent, as well as its potential protective effect against oxidative stress. Finally, further research could be conducted into its potential use as a reagent in the synthesis of various compounds, such as polyurethanes and polyethers.

Synthesis Methods

6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% can be synthesized through a three-step reaction. The first step involves the reaction of 2-chloro-4-nitrophenol with 5-bromo-2-thiophenecarboxaldehyde in the presence of sodium hydroxide and acetic acid. This reaction produces the intermediate compound 2-amino-5-bromo-3-(5-methoxycarbonylthiophen-2-yl)picolinic acid. The second step involves the reaction of this intermediate compound with sodium sulfide in the presence of acetic acid and sodium hydroxide to produce the final product, 6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%.

properties

IUPAC Name

6-amino-3-(5-methoxycarbonylthiophen-3-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-12(17)8-4-6(5-19-8)7-2-3-9(13)14-10(7)11(15)16/h2-5H,1H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAJQTLMLURUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-[5-(methoxycarbonyl)thiophen-3-yl]picolinic acid

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